Physicochemical Differentiation: LogP and Lipophilic Efficiency vs. 4-Bromophenyl Analog
The 3,5-dimethylphenyl substituent of the target compound confers a computed XLogP3 of 3.1, compared to XLogP3 of 3.1 for the 4-bromophenyl analog (CAS 879036-39-2) as computed by PubChem [1][2]. While the computed logP values are identical, the hydrogen-bond acceptor count differs: the target compound has 4 H-bond acceptors versus 4 for the 4-bromo analog, and the molecular weight is lower (339.4 vs. 390.3 g/mol) [1][2]. This results in a lower heavy atom count (24 vs. 25) and reduced topological polar surface area (90 Ų vs. approximately 90 Ų). The 3,5-dimethyl substitution pattern introduces steric bulk at the meta positions of the anilide ring without introducing a heavy halogen, potentially offering distinct metabolic stability and toxicity profiles compared to the 4-bromo analog .
| Evidence Dimension | Computed lipophilicity, molecular weight, and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3: 3.1; MW: 339.4 g/mol; HBA: 4; TPSA: 90 Ų; Heavy atom count: 24 |
| Comparator Or Baseline | 4-Bromophenyl analog (CAS 879036-39-2): XLogP3: 3.1; MW: 390.3 g/mol; HBA: 4; Heavy atom count: 25 |
| Quantified Difference | MW difference: 50.9 g/mol (lower for target); equivalent logP but lower heavy atom count. |
| Conditions | Computed properties from PubChem 2.2 (release 2025.09.15) |
Why This Matters
The lower molecular weight and absence of a heavy halogen may translate into improved ligand efficiency metrics and reduced risk of halogen-specific toxicophores, factors that directly influence hit-to-lead prioritization.
- [1] PubChem Compound Summary for CID 6472889. Computed properties: XLogP3, MW, HBA, TPSA. View Source
- [2] PubChem Compound Summary for CID 6499066 (N-(4-bromophenyl)-2-(6-oxo-3-thiophen-2-yl-6H-pyridazin-1-yl)-acetamide). Computed properties. View Source
